Inhibition of TXA2 Synthesis vs. Higenamine
YS-49 demonstrates a profoundly superior inhibitory effect on thromboxane A2 (TXA2) formation from arachidonic acid (AA) compared to its parent compound, higenamine. The substitution of the p-hydroxybenzyl group in higenamine with a 1-naphthylmethyl group in YS-49 results in a 91-fold increase in potency [1]. This is a critical differentiator, as TXA2 is a potent vasoconstrictor and platelet aggregator.
| Evidence Dimension | Inhibition of TXA2 formation |
|---|---|
| Target Compound Data | IC50 = 32.8 μM |
| Comparator Or Baseline | Higenamine: IC50 = 2.99 mM (2990 μM) |
| Quantified Difference | 91.2-fold increase in potency for YS-49 (calculated as 2990 / 32.8) |
| Conditions | In vitro assay measuring TXA2 formation from arachidonic acid in rat platelets |
Why This Matters
For researchers studying thrombotic or inflammatory pathways, this data confirms that YS-49 is the appropriate, highly potent tool for modulating the TXA2 axis, whereas higenamine is essentially inactive at relevant concentrations.
- [1] Pyo, M.K., et al. (2007). Effects of higenamine and its 1-naphthyl analogs, YS-49 and YS-51, on platelet TXA2 synthesis and aggregation. Thrombosis Research, 120(1), 81-86. DOI: 10.1016/j.thromres.2006.07.006. View Source
